![molecular formula C24H30N2O3S B13096756 N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonamide is a complex organic compound with a unique structure that combines an amino group, diphenylethyl moiety, and a bicyclic heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 2-amino-1,2-diphenylethylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Next, the bicyclic heptane ring system is introduced through a Diels-Alder reaction between a suitable diene and a dienophile. The resulting adduct is then subjected to oxidation to introduce the ketone functionality.
Finally, the methanesulfonamide group is attached via a nucleophilic substitution reaction using methanesulfonyl chloride and a base such as triethylamine. The overall yield and purity of the final product can be optimized by careful control of reaction conditions, including temperature, solvent, and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the molecule.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Methanesulfonyl chloride and triethylamine are typical reagents for introducing the methanesulfonamide group.
Addition: Catalysts such as palladium or platinum can facilitate addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetamide
- N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)propionamide
Uniqueness
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonamide is unique due to its combination of an amino group, diphenylethyl moiety, and a bicyclic heptane ring This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C24H30N2O3S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
InChI |
InChI=1S/C24H30N2O3S/c1-23(2)19-13-14-24(23,20(27)15-19)16-30(28,29)26-22(18-11-7-4-8-12-18)21(25)17-9-5-3-6-10-17/h3-12,19,21-22,26H,13-16,25H2,1-2H3/t19?,21-,22-,24?/m1/s1 |
InChI Key |
ITNLZZDQOMWQDT-PIIVXVCUSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




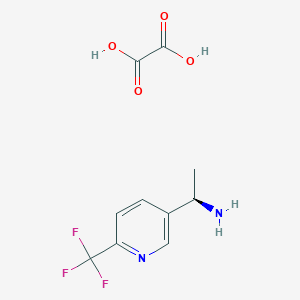

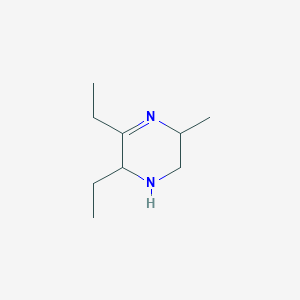
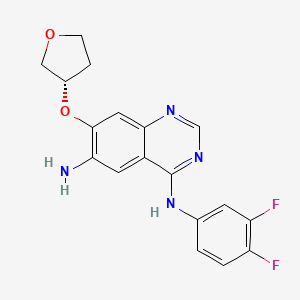
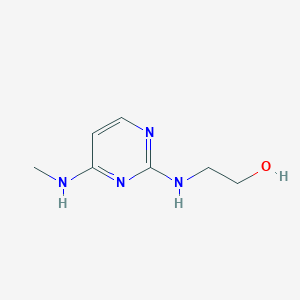
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)
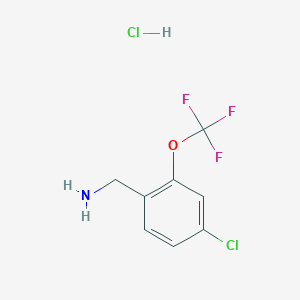
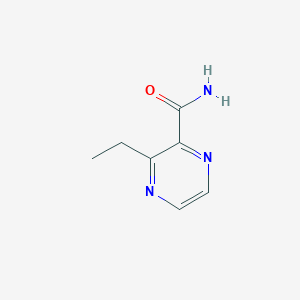

![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)

